N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide
Description
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1-C(=O)-C(=O)-N2) backbone. The N1 position is substituted with a 5-methylisoxazol-3-yl group, while the N2 position features a pyridin-4-ylmethyl moiety.
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-8-6-10(16-19-8)15-12(18)11(17)14-7-9-2-4-13-5-3-9/h2-6H,7H2,1H3,(H,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACRENKFZBYIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the reaction of 5-methylisoxazole with pyridin-4-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Formation of the isoxazole derivative: 5-methylisoxazole is reacted with oxalyl chloride to form the corresponding acid chloride.
Amidation reaction: The acid chloride is then reacted with pyridin-4-ylmethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The oxalamide scaffold is highly versatile, with substituent variations influencing biological activity, metabolic stability, and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
*Calculated based on molecular formula.
Key Findings and Implications
Antiviral Activity
- Thiazole vs. Isoxazole Substitution : Compounds with thiazole substituents (e.g., , compound 13) exhibit potent HIV entry inhibition (IC50 <1 µM) . The target compound’s 5-methylisoxazol-3-yl group may offer similar bioactivity, as isoxazole rings are bioisosteres of thiazoles. However, pyridin-4-ylmethyl (target) vs. 4-chlorophenyl (compound 13) substitution could alter target binding due to differences in hydrophobicity and electronic effects.
Metabolic Stability
- Impact of Substituents : Oxalamides with bulky substituents (e.g., tetrahydropyran-piperidine in ) may resist hydrolysis, enhancing metabolic stability . In contrast, S336’s rapid metabolism highlights the susceptibility of certain oxalamides to hepatic processing . The target compound’s pyridin-4-ylmethyl group, being less sterically hindered than tetrahydropyran-piperidine, might undergo faster clearance.
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight is expected to be ~300–400 g/mol, comparable to analogs in Table 1.
- Solubility : Pyridine and isoxazole groups enhance water solubility compared to purely aromatic substituents (e.g., 4-chlorophenyl).
Biological Activity
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic compound belonging to the class of isoxazole derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic uses.
Molecular Formula
The molecular formula of this compound is , with a molecular weight of 273.27 g/mol.
Structural Features
The structure features a five-membered isoxazole ring and a pyridinylmethyl group, which are critical for its biological activity. The presence of these functional groups may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₅O₃ |
| Molecular Weight | 273.27 g/mol |
| CAS Number | 919731-44-5 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action.
Anticancer Activity
In studies focused on cancer cell lines, this compound has shown promising results in inhibiting cell proliferation. It appears to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. For example, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Binding : It could interact with cellular receptors, altering signal transduction pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 10 µg/mL, demonstrating potent antimicrobial properties.
- Cancer Cell Line Studies : In experiments with human breast cancer cell lines (MCF7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours.
Medicinal Chemistry
This compound serves as a valuable scaffold in medicinal chemistry for developing new therapeutic agents targeting infectious diseases and cancer.
Future Directions
Further research is warranted to explore the full potential of this compound:
- In Vivo Studies : To assess its efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise molecular targets and pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
